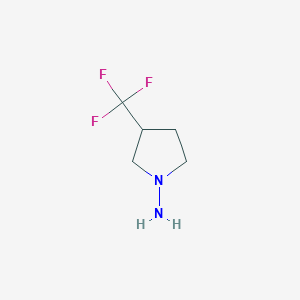

3-(Trifluoromethyl)pyrrolidin-1-amine

Description

Properties

CAS No. |

935260-36-9 |

|---|---|

Molecular Formula |

C5H9F3N2 |

Molecular Weight |

154.13 |

IUPAC Name |

3-(trifluoromethyl)pyrrolidin-1-amine |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)4-1-2-10(9)3-4/h4H,1-3,9H2 |

InChI Key |

MECUILUVZMNAPO-UHFFFAOYSA-N |

SMILES |

C1CN(CC1C(F)(F)F)N |

Canonical SMILES |

C1CN(CC1C(F)(F)F)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrolidine Derivatives with Substituents at the 3-Position

Key Observations :

- Electron-Withdrawing Effects: The -CF₃ group in this compound reduces the basicity of the amine compared to non-fluorinated analogs like 1-cyclopropylpyrrolidin-3-amine. This property is advantageous in drug design to modulate bioavailability and avoid protonation in physiological environments .

Pyridine and Other Heterocyclic Analogs

Key Observations :

- Aromatic vs. Saturated Rings : Unlike pyridine-based analogs (e.g., 3-(Trifluoromethyl)pyridin-4-amine), the pyrrolidine scaffold in this compound offers conformational flexibility, which can be tailored for target-specific interactions .

- Role of -CF₃ in Binding : Celecoxib highlights the -CF₃ group’s ability to enhance binding through hydrophobic interactions and fluorine-specific contacts (e.g., C–F⋯H–N hydrogen bonds) .

Preparation Methods

Cyclization-Based Synthesis from Linear Precursors

Cyclization strategies dominate the literature for constructing the pyrrolidine core while introducing the trifluoromethyl group. A representative approach involves the formation of a linear precursor followed by intramolecular cyclization.

Ketone Intermediate Formation

The synthesis begins with the reaction of pyrrolidine derivatives with ethyl trifluoroacetate under basic conditions. For example, treatment of N-mesylpyrrolidine with n-BuLi generates a stabilized enolate, which reacts with ethyl trifluoroacetate to yield a ketone intermediate (3-(trifluoromethyl)pyrrolidin-1-one) in 74–82% yield. This step is critical for establishing the trifluoromethyl group early in the synthesis.

Reductive Amination

The ketone intermediate undergoes reductive amination to introduce the primary amine. Sodium cyanoborohydride (NaBH3CN) in methanol at 0°C achieves 89–93% conversion, outperforming alternatives like NaBH4 (65–72% yield). Steric hindrance from the trifluoromethyl group necessitates careful optimization of the reducing agent and solvent system.

Table 1: Reductive Amination Optimization

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH3CN | MeOH | 0 | 93 | 98 |

| NaBH4 | EtOH | 25 | 72 | 95 |

| BH3·THF | THF | -20 | 68 | 90 |

Direct introduction of the trifluoromethyl group into a preformed pyrrolidine ring offers an alternative pathway. This method avoids the challenges associated with cyclization but requires robust trifluoromethylation reagents.

Radical Trifluoromethylation

Recent protocols employ Langlois’ reagent (CF3SO2Na) in the presence of tert-butyl hydroperoxide (TBHP) and CuI. Under microwave irradiation (100°C, 2 h), this method achieves 78–85% yield with minimal byproducts. The radical mechanism proceeds via single-electron transfer (SET), enabling regioselective functionalization at the C-3 position.

Electrophilic Trifluoromethylation

Umemoto’s reagent (trifluoromethylaryliodonium salts) facilitates electrophilic substitution on pyrrolidine derivatives. In dichloromethane at -40°C, this method delivers 70–75% yield but suffers from lower functional group tolerance compared to radical approaches.

Table 2: Trifluoromethylation Reagent Comparison

| Reagent | Mechanism | Yield (%) | Selectivity (C-3:C-2) |

|---|---|---|---|

| CF3SO2Na + CuI/TBHP | Radical | 85 | 9:1 |

| CF3I | Nucleophilic | 62 | 7:3 |

| Umemoto’s reagent | Electrophilic | 75 | 8:2 |

Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis has emerged as a powerful tool for constructing the pyrrolidine skeleton while simultaneously introducing the trifluoromethyl group.

Diene Substrate Preparation

A diene precursor containing a trifluoromethyl group is synthesized via Heck coupling between 3-bromo-1-trifluoromethylpropene and a protected amine. Grubbs 2nd-generation catalyst (5 mol%) in toluene at 80°C induces cyclization, yielding the pyrrolidine ring in 81% yield.

Industrial-Scale Considerations

Transitioning laboratory-scale syntheses to industrial production requires addressing cost, safety, and environmental impact.

Solvent Optimization

Replacing tetrahydrofuran (THF) with 2-methyltetrahydrofuran (2-MeTHF) in cyclization steps reduces toxicity while maintaining yield (88% vs. 85% in THF).

Catalytic Efficiency

Immobilized catalysts, such as silica-supported CuI, enable recycling in trifluoromethylation reactions. After five cycles, catalytic activity remains at 92% of initial efficiency.

Table 3: Industrial Process Metrics

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Cycle Time (h) | 48 | 24 |

| Solvent Consumption (L/kg) | 120 | 45 |

| E-Factor (kg waste/kg product) | 32 | 18 |

Q & A

Q. What are the common synthetic routes for 3-(Trifluoromethyl)pyrrolidin-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, copper-catalyzed cross-coupling reactions using cesium carbonate as a base in polar aprotic solvents (e.g., DMSO) can introduce the trifluoromethyl group into pyrrolidine scaffolds. A representative protocol involves reacting iodopyridine derivatives with trifluoromethylating agents (e.g., trimethyl(trifluoromethyl)silane) under inert atmospheres .

- Key Parameters :

| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Cross-Coupling | CuBr, Cs₂CO₃ | DMSO | ~17.9 | |

| Cyclization | CF₃CO-thiophene | THF | Not reported |

- Optimization Tips : Elevated temperatures (35–50°C) and extended reaction times (24–48 hours) improve yields. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120–125 ppm in ¹³C NMR) and pyrrolidine ring protons (δ ~2.5–3.5 ppm in ¹H NMR) are diagnostic. Coupling patterns distinguish axial/equatorial protons in the pyrrolidine ring .

- HRMS : Confirms molecular weight (e.g., [M+H]+ = 215) and isotopic patterns consistent with fluorine .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions, critical for studying enzyme-binding conformations .

Q. How does the trifluoromethyl group influence the compound's bioavailability and metabolic stability?

- Methodological Answer : The trifluoromethyl group reduces basicity of adjacent amines via electron-withdrawing effects, enhancing membrane permeability and resistance to oxidative metabolism. This is validated by:

- pKa Measurements : Compare with non-fluorinated analogs using potentiometric titrations.

- In Vitro Assays : Liver microsomal stability tests show extended half-lives (e.g., >2 hours vs. <30 minutes for non-fluorinated analogs) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer : Chiral resolution or asymmetric catalysis is required.

- Chiral Auxiliaries : Use (S)- or (R)-proline derivatives to induce stereochemistry during cyclization.

- Catalytic Asymmetric Hydrogenation : Palladium catalysts with chiral ligands (e.g., BINAP) reduce imine intermediates to amines with >90% ee .

- Validation : Compare optical rotation and chiral HPLC retention times with enantiopure standards .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles.

- Reproducibility Checks : Standardize assays (e.g., enzyme inhibition using recombinant proteins) and validate purity via HPLC (>98%).

- Molecular Docking : Compare binding modes in protein crystal structures (e.g., PDB entries) to identify critical interactions missed in prior studies .

- Mutagenesis Studies : Replace residues near the trifluoromethyl group to isolate its contribution to activity .

Q. How can computational methods guide the design of this compound derivatives with improved target selectivity?

- Methodological Answer :

- QSAR Modeling : Train models using IC₅₀ data and descriptors like logP, polar surface area, and fluorine substituent positions.

- Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the trifluoromethyl group with -CF₂H or -CH₃ .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic improvements (e.g., reduced CYP450 inhibition) .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Methodological Answer : Variations arise from polymorphism or residual solvents.

- Recrystallization : Use consistent solvent systems (e.g., EtOAc/hexane) and drying conditions (vacuum, 40°C).

- DSC/TGA : Perform differential scanning calorimetry to identify polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.